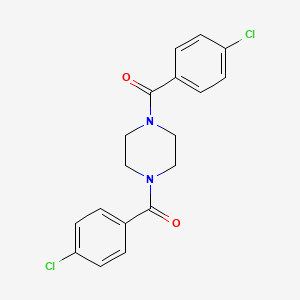

Piperazine-1,4-diylbis((4-chlorophenyl)methanone)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is an organic compound with the formula C18H16Cl2N2O2 . It is typically available in solid form .

Molecular Structure Analysis

The molecular structure of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is represented by the SMILES notation: Clc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(Cl)cc3 . This indicates the presence of two chlorophenyl groups attached to a piperazine ring via methanone linkages .Chemical Reactions Analysis

While specific chemical reactions involving Piperazine-1,4-diylbis((4-chlorophenyl)methanone) are not mentioned in the sources retrieved, piperazine derivatives have been studied for their anti-allergic activities .Physical And Chemical Properties Analysis

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is a solid at room temperature . It has a molecular weight of 363.24 .Applications De Recherche Scientifique

Synthesis and Potential Therapeutic Applications

Anticancer and Antituberculosis Studies : A series of compounds derived from piperazine, including those similar to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," have been synthesized and tested for their in vitro anticancer and antituberculosis activities. Some derivatives showed significant activity against human breast cancer cell lines and the tuberculosis bacterium M. tb H37Rv, suggesting potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antihistamines Synthesis : Research into the efficient synthesis of antihistamine drugs like clocinizine and chlorcyclizine utilized intermediates structurally related to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)." These studies highlight the compound's relevance in creating effective yields of antihistamines, showcasing its importance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).

Antimicrobial Activity : Various piperazine derivatives, including those related to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," have been synthesized and tested for their antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Forensic Applications : The development of methods for detecting synthetic drugs, including derivatives of piperazine, has significant implications for forensic science. Research has focused on creating simple, fast, and portable electrochemical methods for detecting such compounds in seized samples, demonstrating the chemical's relevance beyond therapeutic uses (Silva et al., 2021).

Antihypertensive Agents : The study of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which share a structural motif with "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," for antihypertensive and diuretic activity indicates the broad pharmacological potential of piperazine derivatives in treating cardiovascular conditions (Meyer, Tomcufcik, Chan, & Haug, 1989).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

[4-(4-chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYNNMHHFGAVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)

![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)

![5-[(3-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745190.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)

![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)

![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)

![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)